2-methyl-N-[2-(8-methyl-2-azaspiro[4.4]nonan-2-yl)-2-oxoethyl]benzamide

Catalog No.
S7452576
CAS No.
M.F
C19H26N2O2
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-N-[2-(8-methyl-2-azaspiro[4.4]nonan-2-yl)...

Product Name

2-methyl-N-[2-(8-methyl-2-azaspiro[4.4]nonan-2-yl)-2-oxoethyl]benzamide

IUPAC Name

2-methyl-N-[2-(8-methyl-2-azaspiro[4.4]nonan-2-yl)-2-oxoethyl]benzamide

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C19H26N2O2/c1-14-7-8-19(11-14)9-10-21(13-19)17(22)12-20-18(23)16-6-4-3-5-15(16)2/h3-6,14H,7-13H2,1-2H3,(H,20,23)

InChI Key

DMWJWFCMAMETSW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)CCN(C2)C(=O)CNC(=O)C3=CC=CC=C3C
MEK-1/2 inhibitor AZD6244 is a drug that selectively targets the MEK1 and MEK2 enzymes, which are upstream regulators of the MAPK signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and survival, and is dysregulated in a number of diseases, including cancer. AZD6244 works by inhibiting the ability of MEK1 and MEK2 to phosphorylate and activate the downstream kinase ERK1/2, which is required for the proliferation of cancer cells with mutated BRAF and KRAS genes. By blocking this pathway, the drug can induce cell cycle arrest and promote apoptosis, or programmed cell death, in tumor cells.
MEK-1/2 inhibitor AZD6244 is a white to off-white solid with a molecular formula of C17H25N3O2. It has a melting point of 224-226°C and a solubility of 0.0016 g/L in water at 25°C. The compound is stable under acidic and neutral conditions but becomes unstable and degrades rapidly under basic conditions.
MEK-1/2 inhibitor AZD6244 was first synthesized at AstraZeneca using a medicinal chemistry approach that involved screening of a library of compounds for activity against MEK1 and MEK2 kinases. The compound was optimized through a series of modifications to its chemical structure, including the addition of a substituted benzamide group and a spirocyclic amine scaffold. The final compound was characterized using a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, which confirmed its purity, identity, and molecular structure.
Several analytical methods have been developed to quantify and assay MEK-1/2 inhibitor AZD6244 in various matrices, including blood, plasma, serum, and tissue samples. These methods include high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection, liquid chromatography-mass spectrometry (LC-MS), and bioassays based on the inhibition of MEK1/2 kinase activity using recombinant enzymes or cell lines.
MEK-1/2 inhibitor AZD6244 has shown promising activity against a wide range of cancer types in preclinical studies and clinical trials. It has been found to be particularly effective against melanoma, pancreatic cancer, and non-small cell lung cancer (NSCLC) with BRAF or KRAS mutations, as well as against uveal melanoma and thyroid cancer with GNAQ or GNA11 mutations. The drug has also been shown to inhibit angiogenesis and metastasis, as well as to sensitize tumor cells to chemotherapy and radiotherapy.
MEK-1/2 inhibitor AZD6244 is generally well tolerated in animal and human studies, with reversible toxicities that include rash, diarrhea, nausea, fatigue, alopecia, and visual disturbances. The drug has also been shown to cause dose-dependent changes in blood chemistry, such as increased creatinine, alanine aminotransferase (ALT), and aspartate aminotransferase (AST) levels.
MEK-1/2 inhibitor AZD6244 has many potential applications in scientific experiments, particularly in the study of the Ras/Raf/MEK/ERK pathway and its role in cancer and other diseases. The drug can be used to investigate the effects of MEK inhibition on tumor cell growth, survival, and signaling, as well as to test the efficacy of combination therapies with other targeted agents or traditional chemotherapies.
MEK-1/2 inhibitor AZD6244 has been extensively studied in preclinical models and clinical trials for various indications, including melanoma, pancreatic cancer, NSCLC, uveal melanoma, and thyroid cancer. Several Phase I and II studies have shown promising results, with objective response rates ranging from 5% to 50% and disease control rates ranging from 33% to 65%. The drug has also been evaluated in combination with other targeted agents or traditional chemotherapies, with encouraging results in some cases.
MEK-1/2 inhibitor AZD6244 has potential implications in various fields of research and industry, particularly in the development of new anticancer drugs and diagnostics. The drug can be used as a lead compound or a pharmacological tool for the discovery and validation of new targets and pathways involved in cancer and other diseases, as well as for the optimization of drug design and development. In addition, the drug and its derivatives can be used as biomarkers or imaging agents to monitor the response of tumors to treatment and to predict the prognosis of patients.
Despite its promising activity and potential, MEK-1/2 inhibitor AZD6244 has several limitations and challenges that need to be addressed in future research. These include the development of drug resistance, the identification of predictive biomarkers, the optimization of dosing and scheduling, and the exploration of new indications and combinations. Moreover, the translation of preclinical findings into clinical practice requires further validation and optimization, as well as the elucidation of the underlying mechanism of action and the potential side effects and toxicities.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

314.199428076 g/mol

Monoisotopic Mass

314.199428076 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-27-2023

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